2-Acetoxyacetylcyclohexanone
Description
2-Acetoxyacetylcyclohexanone is a cyclohexanone derivative featuring an acetoxyacetyl substituent at the 2-position. This compound combines a ketone group with an ester-functionalized side chain, making it a versatile intermediate in organic synthesis. While direct references to this compound are absent in the provided evidence, its structural analogs, such as 2-acetylcyclohexanone (C$8$H${10}$O$2$) and 2-(difluoroacetyl)cyclohexanone (C$8$H${10}$F$2$O$_2$), suggest that its reactivity and applications align with acylated cyclohexanones. The acetoxyacetyl group likely enhances solubility in polar solvents and modifies steric and electronic properties, influencing its utility in pharmaceuticals, agrochemicals, or polymer chemistry.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
[2-oxo-2-(2-oxocyclohexyl)ethyl] acetate |
InChI |
InChI=1S/C10H14O4/c1-7(11)14-6-10(13)8-4-2-3-5-9(8)12/h8H,2-6H2,1H3 |
InChI Key |
ANWOKPARCCKUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1CCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Acetylcyclohexanone
- Structure: Cyclohexanone with an acetyl group at the 2-position (C$8$H${10}$O$_2$)
- Synthesis: Prepared via enamine alkylation using cyclohexanone and acetic anhydride in the presence of pyrrolidine.
- Properties : Molecular weight 138.16 g/mol; IR spectrum shows characteristic ketone (C=O) stretch at ~1700 cm⁻¹.
- Applications: Intermediate in alkaloid synthesis and enolate chemistry.
2-(Difluoroacetyl)cyclohexanone
- Structure: Cyclohexanone with a difluoroacetyl group (C$8$H${10}$F$2$O$2$)
- Synthesis : Fluorinated analogs are synthesized via electrophilic acylation with difluoroacetyl chloride.
- Properties : Enhanced electrophilicity due to electron-withdrawing fluorine atoms; molecular weight 176.16 g/mol.
- Applications: Potential use in fluorinated drug candidates or agrochemicals.
2-Allylcyclohexanone
2-(2,5-Dimethylphenoxy)cyclohexanone
- Structure: Cyclohexanone with a substituted phenoxy group (C${14}$H${18}$O$_2$)
- Properties : Molecular weight 218.29 g/mol; aromatic substituent increases lipophilicity.
- Applications : Investigated in polymer stabilizers or fragrance components.
Comparative Data Table
*Inferred based on structural analogs.
Key Research Findings
- Synthetic Methods: Enamine-mediated alkylation (used for 2-acetylcyclohexanone) avoids polyalkylation by temporarily masking the ketone. Fluorinated derivatives require specialized acylating agents.
- Spectroscopic Differences: The acetoxyacetyl group in this compound would exhibit IR peaks for both ester (1740–1720 cm⁻¹) and ketone (1700 cm⁻¹), distinguishing it from non-ester analogs.
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